molecular formula C43H73NO5S B12748660 N-(3beta-Hydroxy-30-((2'-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid CAS No. 150840-83-8

N-(3beta-Hydroxy-30-((2'-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid

Cat. No.: B12748660
CAS No.: 150840-83-8
M. Wt: 716.1 g/mol
InChI Key: UVSAVYCJNRMRFC-BOWRCTOHSA-N
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Description

N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that features a lupane skeleton. This compound is characterized by the presence of multiple functional groups, including a hydroxy group, a thioether linkage, and an amino acid moiety. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps:

    Formation of the Lupane Skeleton: This step may involve the cyclization of squalene or other triterpenoid precursors under acidic conditions.

    Introduction of Functional Groups: Hydroxylation, thioether formation, and amino acid coupling are carried out using specific reagents and catalysts. For example, hydroxylation can be achieved using osmium tetroxide, while thioether formation might involve the reaction of a thiol with an alkyl halide.

    Final Coupling: The final step involves coupling the lupane derivative with an amino acid, which can be facilitated by peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often relies on biotechnological methods, including the use of engineered microorganisms to produce the lupane skeleton, followed by chemical modification to introduce the desired functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Jones reagent.

    Reduction: The thioether linkage can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, EDCI, DCC.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Thiols or alcohols.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.

    Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.

    Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness

N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and the combination of a lupane skeleton with an amino acid moiety, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

150840-83-8

Molecular Formula

C43H73NO5S

Molecular Weight

716.1 g/mol

IUPAC Name

11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,13aR,13bS)-9-hydroxy-1-[3-(2-hydroxyethylsulfanyl)prop-1-en-2-yl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid

InChI

InChI=1S/C43H73NO5S/c1-30(29-50-28-27-45)31-18-23-43(38(49)44-26-14-12-10-8-7-9-11-13-15-36(47)48)25-24-41(5)32(37(31)43)16-17-34-40(4)21-20-35(46)39(2,3)33(40)19-22-42(34,41)6/h31-35,37,45-46H,1,7-29H2,2-6H3,(H,44,49)(H,47,48)/t31-,32+,33-,34?,35-,37+,40-,41+,42+,43-/m0/s1

InChI Key

UVSAVYCJNRMRFC-BOWRCTOHSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CCC4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CSCCO)C(=O)NCCCCCCCCCCC(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CSCCO)C(=O)NCCCCCCCCCCC(=O)O)C)C)C

Origin of Product

United States

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